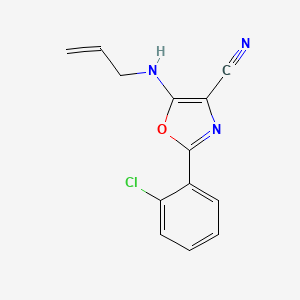
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is a heterocyclic compound that contains a nitrile group and an allylamine group. The compound's molecular formula is C13H10ClN3O, and its molecular weight is 263.69 g/mol.
Wirkmechanismus
The mechanism of action of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is not fully understood. However, studies suggest that the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the inhibition of cancer cell growth. The compound may also disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, further studies are required to determine the compound's long-term effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The compound's advantages include its low toxicity profile, broad-spectrum activity against microorganisms, and potential use in cancer research. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies are required to determine the compound's mechanism of action and its potential use in cancer therapy.
2. The development of more efficient synthesis methods for the compound.
3. The evaluation of the compound's long-term effects on the human body and its potential use as a therapeutic agent.
4. The investigation of the compound's activity against other diseases, such as viral infections.
5. The development of novel derivatives of the compound with improved activity and selectivity.
Conclusion:
5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile is a promising compound that has potential applications in various research fields. Its broad-spectrum activity against microorganisms and potential use in cancer research make it an interesting compound for further studies. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 5-(Allylamino)-2-(2-chlorophenyl)oxazole-4-carbonitrile involves the reaction of 2-chlorobenzonitrile with allylamine in the presence of a base, followed by cyclization with oxalyl chloride and a base. The reaction yields the desired compound, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
The compound has been studied for its potential use in various research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antimicrobial, antifungal, and antitumor activities. The compound's ability to inhibit the growth of cancer cells makes it a promising candidate for cancer research.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(prop-2-enylamino)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-2-7-16-13-11(8-15)17-12(18-13)9-5-3-4-6-10(9)14/h2-6,16H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLFDEMKJUNJGSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(N=C(O1)C2=CC=CC=C2Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

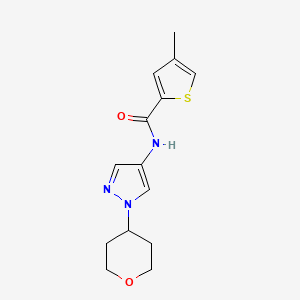
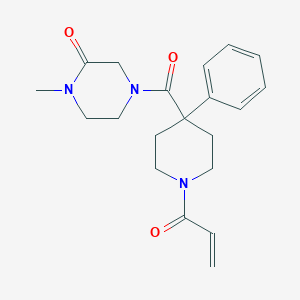

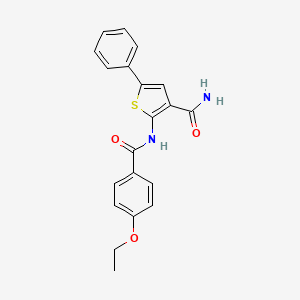
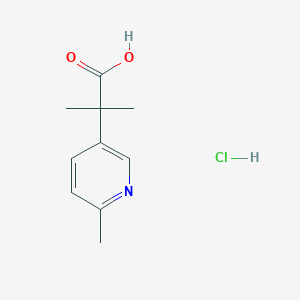


![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)
![2-Chloro-N-[1-(furan-2-yl)-2,2-dimethylpropyl]propanamide](/img/structure/B2847558.png)
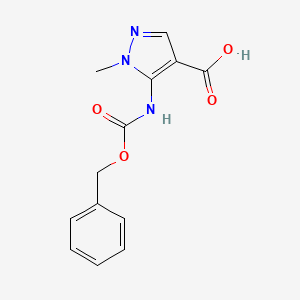


![(E)-2-amino-1-((3-chlorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2847567.png)
![3-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-cyano-2-butenamide](/img/structure/B2847568.png)